molecular formula C16H9BrClFN2O B12028724 3-(4-bromophenyl)-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 618098-83-2

3-(4-bromophenyl)-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B12028724
CAS No.: 618098-83-2
M. Wt: 379.61 g/mol
InChI Key: HCCVIEJYXLKDLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-bromophenyl)-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a complex organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyrazole ring

Preparation Methods

The synthesis of 3-(4-bromophenyl)-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method involves the reaction of 4-bromobenzaldehyde with 3-chloro-4-fluoroaniline to form an intermediate, which is then cyclized to form the pyrazole ring. The final step involves the introduction of the aldehyde group at the 4-position of the pyrazole ring. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

3-(4-bromophenyl)-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-bromophenyl)-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-(4-bromophenyl)-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

    (4-bromophenyl)-(3-chloro-4-fluorophenyl)methanol: This compound has a similar structure but lacks the pyrazole ring and aldehyde group.

    2,6-Difluoro-3-methylbenzamide, N-(3-chloro-4-fluorophenyl): This compound has a different core structure but shares the presence of chlorine and fluorine atoms. The uniqueness of this compound lies in its specific combination of functional groups and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

618098-83-2

Molecular Formula

C16H9BrClFN2O

Molecular Weight

379.61 g/mol

IUPAC Name

3-(4-bromophenyl)-1-(3-chloro-4-fluorophenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C16H9BrClFN2O/c17-12-3-1-10(2-4-12)16-11(9-22)8-21(20-16)13-5-6-15(19)14(18)7-13/h1-9H

InChI Key

HCCVIEJYXLKDLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2C=O)C3=CC(=C(C=C3)F)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.